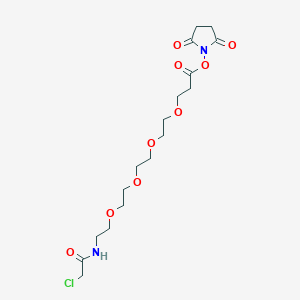

Chloroacetamido-peg4-nhs ester

Beschreibung

Design Rationale and Bifunctional Nature of Chloroacetamido-PEG4-NHS Ester

The power of this compound lies in its heterobifunctional design. It possesses two distinct reactive groups at either end of a four-unit PEG chain, enabling controlled, sequential conjugation. broadpharm.com

The N-hydroxysuccinimide (NHS) Ester Group: This group is highly reactive towards primary amines, which are commonly found on the surface of proteins and peptides, such as the side chain of lysine (B10760008) residues. lumiprobe.comthermofisher.com The reaction between an NHS ester and a primary amine forms a stable and irreversible amide bond. This reaction is most efficient in aqueous solutions with a pH between 7.2 and 8.5. lumiprobe.comthermofisher.com The specificity of the NHS ester for amines allows for the targeted attachment of the linker to a protein or other amine-containing molecule. gbiosciences.com

The Chloroacetamide Group: On the other end of the linker is a chloroacetamide group. This group is an electrophile that reacts specifically with nucleophilic thiol groups (also known as sulfhydryl groups), which are found in the amino acid cysteine. mdpi.comrsc.org The reaction, a nucleophilic substitution (SN2) reaction, forms a stable thioether bond. mdpi.comrsc.org This thiol-specific reactivity allows for the second step of the conjugation, attaching the linker-protein complex to a cysteine-containing molecule. The chloroacetamide group has been shown to be highly reactive with thiols under physiological conditions and exhibits greater specificity for cysteine compared to other reactive groups like iodoacetamide. mdpi.comwuxibiology.com

This carefully designed architecture allows a researcher to first react the NHS ester with a protein, purify the resulting intermediate, and then introduce a second, thiol-containing molecule to react with the chloroacetamide group. This level of control is essential for creating well-defined and effective bioconjugates.

Table 1: Properties and Reactivity of this compound Functional Groups

| Feature | N-hydroxysuccinimide (NHS) Ester | Chloroacetamide | Polyethylene (B3416737) Glycol (PEG4) Spacer |

| Reactive Group | Activated ester | α-halo acetamide | Ether chain |

| Target Functional Group | Primary amines (-NH2) | Thiols/Sulfhydryls (-SH) | N/A (provides spacing and solubility) |

| Resulting Bond | Amide | Thioether | N/A |

| Optimal pH for Reaction | 7.2 - 8.5 thermofisher.com | Physiological (e.g., 7.4) mdpi.com | N/A |

| Key Advantage | High reactivity and specificity for amines lumiprobe.com | High reactivity and specificity for thiols mdpi.comwuxibiology.com | Enhances water solubility and provides flexible spacing axispharm.combroadpharm.com |

Historical Development and Emerging Research Trajectories of PEG-Based Linkers

The use of PEG in biomedical applications began in the 1970s, with the initial goal of reducing the immunogenicity and increasing the circulation time of proteins. chempep.comhuatengsci.com The first PEGylated drug, Adagen®, was approved by the FDA in 1990 to treat severe combined immunodeficiency disease. biochempeg.comhuatengsci.com The 1990s saw the development of monodisperse PEG linkers—chains with a precise, defined number of PEG units—which allowed for the creation of more uniform and well-characterized bioconjugates. chempep.com

Over the past few decades, the field has evolved from using simple, linear PEGs to employing more complex architectures. chempep.com These include:

Branched PEGs: These structures offer increased steric hindrance and can further enhance protection from enzymatic degradation. axispharm.combccresearch.com

Y-shaped PEGs: This branched structure can improve in vivo stability. sigmaaldrich.com

Cleavable Linkers: These linkers are designed to break apart under specific physiological conditions, such as a change in pH, allowing for the controlled release of a drug at a target site. axispharm.combiochempeg.com

A significant emerging trend is the development of linkers for specific and advanced applications, such as Proteolysis Targeting Chimeras (PROTACs). biochempeg.combldpharm.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase together, leading to the degradation of the target protein. medchemexpress.cominvivochem.com The linker's composition and length are critical for the PROTAC's effectiveness, influencing its permeability and ability to form the necessary ternary complex. bldpharm.comub.edu

The future of PEG-based linkers is moving towards even greater precision and functionality. Research is focusing on site-specific PEGylation to attach linkers to exact locations on a protein, further improving the homogeneity and efficacy of the final product. bccresearch.comgminsights.com Additionally, the success of PEGylated lipids in mRNA vaccines has spurred further innovation in using PEG technology for gene delivery systems. biochempeg.comgminsights.com

Table 2: Timeline of Key Developments in PEG Linker Technology

| Time Period | Key Development | Significance |

| 1970s | First use of PEG to modify proteins. chempep.comhuatengsci.com | Demonstrated the potential of PEGylation to reduce immunogenicity and prolong circulation half-life. nih.gov |

| 1990 | FDA approval of Adagen®, the first PEGylated drug. biochempeg.comhuatengsci.com | Validated PEGylation as a viable strategy for improving therapeutic protein performance. |

| 1990s | Development of monodisperse PEG linkers. chempep.com | Enabled the synthesis of more homogeneous and precisely defined bioconjugates. |

| 1995 | FDA approval of Doxil®, the first PEGylated nanoparticle drug. nih.gov | Showcased the utility of PEG in drug delivery systems to enhance bioavailability. |

| 2000s-Present | Rise of advanced linker architectures (branched, cleavable, Y-shaped). axispharm.combccresearch.com | Provided more sophisticated tools for fine-tuning the properties of bioconjugates. |

| 2010s-Present | Application in advanced modalities like PROTACs and ADCs. biochempeg.combldpharm.com | Expanded the role of linkers to actively mediating complex biological events. |

| Future | Focus on site-specific PEGylation and gene delivery applications. bccresearch.comgminsights.com | Pushing towards next-generation therapeutics with enhanced precision and new delivery mechanisms. |

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-chloroacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27ClN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWFCYSNJLMFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Principles of Chloroacetamido Peg4 Nhs Ester

Reactivity of the N-Hydroxysuccinimide (NHS) Ester Moiety

The N-hydroxysuccinimide (NHS) ester is a widely utilized reactive group in bioconjugation chemistry due to its ability to efficiently and selectively react with primary amines. glenresearch.comthermofisher.com This reactivity is central to the utility of Chloroacetamido-PEG4-NHS ester in labeling and crosslinking proteins and other biomolecules. axispharm.combroadpharm.com

Side Reactions and Non-Specific Conjugation Phenomena

While NHS esters are highly selective for primary amines, they can undergo side reactions with other nucleophilic amino acid residues under certain conditions. stackexchange.comnih.gov

Studies have shown that in addition to primary amines, the hydroxyl groups of serine, threonine, and tyrosine residues can also react with NHS esters. nih.govresearchgate.net This reactivity is generally less pronounced than the reaction with primary amines and is highly dependent on the local microenvironment of the amino acid residue within the protein structure and the pH of the reaction. stackexchange.comnih.gov The O-acylation of these hydroxyl groups results in the formation of an ester linkage, which is less stable than the amide bond formed with primary amines and can be susceptible to hydrolysis. glenresearch.com

The extent of these side reactions can be influenced by the pH. acs.org For example, some studies have suggested that at a slightly acidic pH (e.g., 6.0), the labeling of tyrosine residues may be more favorable compared to lysine (B10760008) residues, while at alkaline pH (e.g., 8.4), lysine modification is favored. acs.org However, other research indicates that lysine and N-terminal amines are preferentially labeled across a range of pH conditions, with only a slight increase in tyrosine modification observed at lower pH values. acs.org The structural context of the protein also plays a crucial role; the pKa of a particular residue can be modulated by its surrounding amino acids, affecting its reactivity. acs.org

It is also worth noting that other nucleophiles, such as the sulfhydryl group of cysteine, can potentially react with NHS esters, although this is less commonly observed than the reaction with primary amines or hydroxyl groups. rsc.orgstackexchange.com

Influence of Neighboring Amino Acids on Reactivity and Selectivity

The reactivity of the N-hydroxysuccinimide (NHS) ester moiety of this compound with primary amines, such as the ε-amino group of lysine, is influenced by the local microenvironment, including adjacent amino acid residues. nih.govstackexchange.com While the primary targets for NHS esters are the deprotonated primary amines of lysine side chains and the N-terminus of proteins, side reactions with other nucleophilic amino acid residues like serine, threonine, and tyrosine have been observed. nih.govstackexchange.com The likelihood of these side reactions is highly dependent on the pH and the specific neighboring amino acids. nih.govstackexchange.com

The position of a lysine residue within a peptide or protein sequence can modulate its reactivity. nih.gov Proximity to charged groups, such as the N-terminal α-ammonium group or a C-terminal carboxylate, can alter the pKa of the lysine's ε-amino group. nih.govrsc.org Generally, a lower pKa leads to a higher fraction of the amine being in the reactive, deprotonated state at a given pH, but it also corresponds to a decrease in the intrinsic nucleophilicity of the amine. nih.gov However, for NHS esters, these positional effects on reactivity are often modest, making highly site-selective modification based on position alone challenging. nih.gov

Steric hindrance from bulky neighboring amino acid side chains can also play a significant role. igem.orgtaylorandfrancis.com If the target amine is sterically shielded, it can decrease the efficiency of the acylation reaction. igem.org Conversely, factors such as high solvent accessibility can enhance the reactivity of a particular lysine residue. nih.gov In some cases, side chains of serine, threonine, and tyrosine can show significant reactivity, particularly if the local environment or the effect of neighboring residues promotes their nucleophilicity. nih.gov

Hydrolysis Pathways and Stability Considerations in Aqueous Environments

In aqueous solutions, the N-hydroxysuccinimide (NHS) ester group is susceptible to hydrolysis, a reaction that directly competes with the desired aminolysis (conjugation to a primary amine). thermofisher.comacs.org This hydrolysis pathway involves the nucleophilic attack of water on the ester's carbonyl carbon, leading to the release of N-hydroxysuccinimide and the formation of an unreactive carboxylic acid. glenresearch.com The rate of this competitive hydrolysis is highly dependent on the pH of the aqueous environment. thermofisher.comlumiprobe.comnih.gov

The stability of the NHS ester decreases significantly as the pH increases. thermofisher.comnih.gov At a neutral pH of 7.0 and 0-4°C, NHS esters exhibit a half-life of several hours. thermofisher.comnih.gov However, under more alkaline conditions, this half-life shortens dramatically. For instance, at pH 8.6 and 4°C, the half-life can decrease to as little as 10 minutes. thermofisher.comnih.gov This accelerated hydrolysis at higher pH is a critical consideration, as the optimal pH for the primary amine reaction is typically in the slightly alkaline range of 7.2 to 8.5 to ensure the amine is sufficiently deprotonated and nucleophilic. thermofisher.comlumiprobe.com

The following table summarizes the general relationship between pH and the stability of NHS esters in an aqueous buffer.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours |

| 7.4 | Not Specified | > 120 minutes |

| 8.0 | 4 | ~ 1 hour |

| 8.6 | 4 | 10 minutes |

| 9.0 | Not Specified | < 9 minutes |

| This table presents compiled data on NHS ester stability. thermofisher.comnih.govnih.gov The exact half-life can vary based on the specific NHS ester structure, buffer composition, and temperature. |

The progress of hydrolysis can be monitored spectrophotometrically, as the N-hydroxysuccinimide byproduct absorbs light in the 260-280 nm range. thermofisher.comthermofisher.com

To maximize conjugation efficiency, reaction conditions must be carefully optimized. This involves balancing the need for a sufficiently high pH to deprotonate the target amine with the need to minimize the rate of hydrolysis. lumiprobe.comnih.gov Performing reactions at a pH between 7.2 and 8.5 is a common compromise. thermofisher.com Additionally, using a higher concentration of the target molecule can favor the aminolysis reaction over hydrolysis. glenresearch.com Once the desired amide bond is formed between the NHS ester and a primary amine, the linkage is very stable. glenresearch.com The stability of the final bioconjugate is therefore not typically compromised by the initial hydrolysis of the unreacted reagent.

Competitive Hydrolysis Kinetics and pH Dependence

Reactivity of the Chloroacetamide Moiety

Nucleophilic Substitution Reactions Mediated by the Reactive Chlorine

The chloroacetamide group is a reactive electrophile that participates in nucleophilic substitution reactions, primarily with thiol (sulfhydryl) groups from cysteine residues. rsc.orgnih.gov This reaction proceeds via a concerted SN2 mechanism, where the nucleophilic thiolate anion attacks the carbon atom bearing the chlorine, displacing the chloride ion as the leaving group. rsc.orgresearchgate.net The result is a stable thioether bond, covalently linking the chloroacetamide-containing molecule to the cysteine residue. wuxibiology.com

The reactivity of chloroacetamide is comparable to other haloacetamides and is highly effective for targeting cysteine residues under physiological conditions. rsc.orgnih.gov While the primary target is the thiol group of cysteine, side reactions with other nucleophilic amino acid side chains, such as histidine, methionine, lysine, aspartate, and glutamate, can occur, particularly if high concentrations of the reagent are used or the pH is not optimal. acs.orgthermofisher.com However, chloroacetamide has been reported to exhibit greater specificity for cysteine compared to iodoacetamide. wuxibiology.com The reaction with histidine is generally much slower and lower-yielding than the reaction with cysteine. acs.org The linkage formed with cysteine is also noted to be more stable than adducts formed from Michael addition reactions with vinylsulfonamide-modified molecules. acs.org

Kinetic studies have shown that the reaction mechanism involves an early transition state with respect to both the attack by the thiolate and the departure of the halide leaving group. rsc.orgresearchgate.net This makes the chloroacetamide moiety a reliable and well-characterized functional group for the specific alkylation of cysteine residues in proteins and peptides. portlandpress.comnih.govwikidata.org

Orthogonal Reactivity for Multicomponent Conjugation Strategies

The this compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that target distinct functional groups under different conditions. broadpharm.com This dual reactivity is described as "orthogonal," allowing for controlled, sequential conjugation reactions. chempep.combaseclick.eu The NHS ester reacts specifically with primary amines (like those on lysine residues), while the chloroacetamide group reacts with thiols (on cysteine residues). thermofisher.comthermofisher.com

This orthogonality is highly advantageous for creating complex, multicomponent bioconjugates. rsc.orgthermofisher.com A typical strategy involves a two-step process. First, the more labile NHS ester is reacted with a protein or molecule containing primary amines at a pH between 7.2 and 9. rsc.orgchempep.com After this initial conjugation, and potentially purification to remove excess reagent, the resulting intermediate, which now bears the chloroacetamide group, can be reacted with a second molecule that contains a free thiol group. rsc.org This second reaction specifically targets the cysteine residue, forming a stable thioether linkage. This stepwise approach prevents the unwanted self-conjugation or polymerization that can occur with homobifunctional crosslinkers. rsc.orgkorambiotech.com This controlled, sequential method provides precise control over the construction of well-defined molecular assemblies. chempep.com

Advanced Synthetic Methodologies and Derivatization Approaches

General Strategies for Synthesizing PEG-Based Bifunctional Linkers

The synthesis of PEG-based bifunctional linkers is a cornerstone of modern bioconjugation chemistry. chempep.com These linkers connect molecules, and the PEG component enhances solubility and provides a flexible spacer. lifetein.comschem.jp General strategies for their synthesis often involve the asymmetric modification of a PEG diol. mdpi.comresearchgate.net

A common approach begins with the monofunctionalization of a PEG diol. This can be achieved through statistical methods or by using protecting groups. For instance, one hydroxyl group can be selectively reacted to introduce a specific functionality, leaving the other available for subsequent modification. nih.gov Techniques like monotosylation are frequently employed, where one hydroxyl group of a linear, symmetrical PEG is activated with a tosyl group. mdpi.comresearchgate.net This activated group can then be converted into various other functional groups. mdpi.comresearchgate.net

Another powerful strategy is the ring-opening polymerization of ethylene (B1197577) oxide . researchgate.net This method allows for the synthesis of heterotelechelic PEGs, which have two different reactive end groups, by using initiators with specific functionalities. mdpi.com For example, using an initiator containing a protected functional group can yield a PEG with a hydroxyl group at one end and the protected group at the other. researchgate.net

The introduction of reactive handles for "click chemistry," such as azides and alkynes, has also become a prominent strategy. nih.gov This involves the desymmetrization of oligo(ethylene glycol)s (OEGs) by converting one hydroxyl group into an azide (B81097) or alkyne. nih.gov The remaining hydroxyl group can then be transformed into other reactive moieties, such as NHS esters, creating a versatile heterobifunctional linker. nih.gov

These general strategies are summarized in the following table:

| Strategy | Description | Key Intermediates/Reagents |

| Asymmetric Monofunctionalization | Selective reaction of one hydroxyl group of a PEG diol. mdpi.comresearchgate.net | Tosyl chloride, protecting groups. mdpi.comresearchgate.net |

| Ring-Opening Polymerization | Polymerization of ethylene oxide using a functional initiator. researchgate.net | Ethylene oxide, functional initiators. researchgate.net |

| Click Chemistry Introduction | Conversion of a hydroxyl group to an azide or alkyne. nih.gov | Azide or alkyne-containing reagents. nih.gov |

Specific Synthetic Routes for Chloroacetamido-PEG4-NHS Ester

The synthesis of this compound involves a multi-step process that builds upon the general strategies for PEG-based linkers. While specific proprietary synthesis details are often not fully disclosed, a plausible synthetic route can be constructed based on established chemical reactions.

A likely pathway starts with a mono-protected tetraethylene glycol, for instance, mono-Boc-amino-PEG4-alcohol. The free hydroxyl group can be reacted with a reagent to introduce the chloroacetamide functionality. This is typically achieved by first converting the alcohol to a better leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a chloroacetamide-containing nucleophile. Alternatively, direct acylation with chloroacetyl chloride or a related activated derivative in the presence of a base can install the chloroacetamide group.

The next key step is the deprotection of the Boc-protected amine to yield amino-PEG4-chloroacetamide. This amine is then reacted to form the NHS ester. This is commonly accomplished by reacting the amine with an activated dicarboxylic acid derivative where one carboxylic acid is protected and the other is activated as an NHS ester. A more direct approach involves reacting the free amine with a reagent like N,N'-disuccinimidyl carbonate (DSC) or a similar activating agent to form an intermediate isocyanate or active carbamate, which is then trapped by N-hydroxysuccinimide.

A more direct, albeit potentially lower-yielding, two-step process could involve starting with amino-PEG4-alcohol. The amine is first acylated with chloroacetyl chloride. The remaining alcohol is then reacted with N,N'-disuccinimidyl carbonate to form the NHS ester.

The final product, this compound, is a white solid that is typically purified by chromatography. broadpharm.com Its structure contains a chloroacetamide group, which can react with sulfhydryl groups, and an NHS ester, which is reactive towards primary amines. broadpharm.com

Post-Synthetic Functionalization and Derivatization for Tailored Applications

The chloroacetamide and NHS ester moieties of this compound are designed for specific conjugation reactions. broadpharm.com The NHS ester readily reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on the N-terminus of peptides, to form stable amide bonds. biochempeg.comwindows.net This reaction is typically performed in a neutral to slightly alkaline pH range (pH 7-9). windows.net

The chloroacetamide group is a versatile handle for reacting with nucleophiles, most notably with the thiol group of cysteine residues in proteins and peptides. medchemexpress.com This reaction forms a stable thioether bond. The chlorine atom acts as a good leaving group, facilitating the nucleophilic substitution. broadpharm.com

This dual reactivity allows for the sequential and controlled conjugation of two different molecules. For instance, a protein can be first reacted with the NHS ester end of the linker. After purification to remove excess linker, a second molecule containing a thiol group can be attached to the chloroacetamide end. This strategy is central to the construction of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs. medchemexpress.comimmunomart.comhoelzel-biotech.com

Further derivatization can be envisioned by modifying either the chloroacetamide or the NHS ester. For example, the chloroacetamide could potentially be converted to other functionalities, although this is less common as it is typically the desired reactive group. The NHS ester, being a more labile group, could be hydrolyzed to the corresponding carboxylic acid, which could then be activated in different ways or coupled to other molecules using carbodiimide (B86325) chemistry. nih.gov

Impact of PEG Spacer Length and Composition on Synthetic Yield and Purity

The length and composition of the PEG spacer in bifunctional linkers can significantly influence the synthetic yield and purity of the final product, as well as the properties of the resulting conjugate.

Synthetic Yield and Purity:

The length of the PEG chain can affect the solubility and reactivity of the intermediates during synthesis. Longer PEG chains generally impart greater water solubility, which can be advantageous in aqueous reaction media. lifetein.com However, very long and polydisperse PEG chains can complicate purification, making it difficult to obtain a homogenous product. nih.gov The use of monodisperse PEG oligomers, like the PEG4 unit in this compound, is often preferred for the synthesis of well-defined conjugates, as it leads to a single, characterizable final product. rsc.org

During the synthesis of heterobifunctional PEGs, the separation of mono- and di-substituted products can be challenging. rsc.org The efficiency of chromatographic purification can be influenced by the PEG chain length, with longer chains potentially leading to broader peaks and more difficult separations. Iterative coupling methods have been developed to synthesize monodisperse PEG derivatives with high purity without the need for chromatography. rsc.org

The following table summarizes the general impact of PEG spacer length on synthesis:

| PEG Spacer Length | Impact on Synthesis |

| Short (e.g., PEG4) | Easier purification, well-defined products. rsc.org |

| Long (e.g., >PEG8) | Increased solubility of intermediates, but can complicate purification and lead to lower purity if polydisperse starting materials are used. nih.govrsc.org |

Impact on Conjugate Properties:

The length of the PEG spacer also plays a critical role in the biological properties of the final conjugate. A longer PEG chain can increase the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life. lifetein.combiopharminternational.com The PEG spacer can also act as a "stealth" agent, shielding the conjugated molecule from the immune system and reducing immunogenicity. lifetein.comnih.gov

However, the optimal PEG length is application-dependent. Studies have shown that both short and long PEG linkers can be effective, and the ideal length often needs to be determined empirically. nih.gov For instance, in the context of antibody-nanocarrier conjugates, the PEG linker length was found to significantly affect the targeting of dendritic cells. nih.gov The flexibility and length of the PEG spacer can also influence the ability of the two conjugated molecules to interact with their respective targets, which is a critical consideration in the design of PROTACs. enamine.net

Applications in Advanced Chemical Biology and Biomedical Research

Protein and Peptide Bioconjugation

The ability to modify proteins and peptides with high specificity is crucial for elucidating their function and for creating novel therapeutic and diagnostic agents. Chloroacetamido-peg4-nhs ester serves as a versatile tool in this context. vulcanchem.com

Site-Specific and Non-Site-Specific Labeling Techniques

Traditionally, N-hydroxysuccinimide (NHS) esters have been employed for the non-specific labeling of proteins by targeting the numerous lysine (B10760008) residues typically present on a protein's surface. nih.gov This approach, however, can lead to a heterogeneous mixture of labeled products with poorly controlled stoichiometry, which may interfere with the protein's structure and function. nih.gov

More advanced strategies now enable site-specific labeling. One such method involves a one-pot, two-step reaction where the NHS ester of a labeling reagent is first converted to a more selective thioester using a small thiol molecule like MESNa. nih.govnih.gov This in situ generated thioester can then specifically react with an N-terminal cysteine residue on a protein, achieving site-specific modification. nih.govnih.gov This technique has been demonstrated with various NHS esters, including biotin-PEG4-NHS, resulting in high labeling yields and minimal non-specific ligation. nih.gov This approach allows for the attachment of probes, such as fluorophores or affinity tags, to a precise location on a protein, which is critical for detailed functional and structural studies. nih.govnih.gov

Development of Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells. vulcanchem.com The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic properties. vulcanchem.com

Table 1: Application of this compound in ADC Development

| Component | Function | Key Feature |

|---|---|---|

| Antibody | Targets specific antigens on cancer cells. | High specificity for tumor cells. |

| This compound (Linker) | Connects the antibody to the cytotoxic drug. | The NHS ester reacts with antibody amines, and the chloroacetamide group attaches to the drug. The PEG4 spacer enhances solubility. vulcanchem.combiochempeg.com |

| Cytotoxic Drug | Kills the target cancer cell. | High potency. |

Protein Cross-Linking for Structural Elucidation and Functional Modulation

Cross-linking reagents are used to create covalent bonds between amino acid residues in a single protein or between different proteins that interact. This technique can provide valuable information about protein conformation and protein-protein interactions.

As a heterobifunctional crosslinker, this compound can be used to link different functional groups within a protein or between interacting proteins. vulcanchem.com For instance, the NHS ester can react with a lysine residue, and the chloroacetamide group can subsequently react with a cysteine residue. The well-defined length of the PEG4 spacer (approximately 18.0 Å) provides a known distance constraint, which can aid in the structural modeling of proteins and protein complexes. vulcanchem.com

PEGylation Strategies for Enhancing Biopharmaceutical Properties

PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein, peptide, or other biomolecule. This modification can improve the biopharmaceutical properties of the molecule, such as increasing its solubility, extending its circulating half-life, and reducing its immunogenicity.

This compound can be used in PEGylation strategies. broadpharm.com By reacting the NHS ester with a biopharmaceutical, a short, hydrophilic PEG4 chain is introduced. This can be particularly useful for smaller peptides or protein fragments where a modest increase in size and hydrophilicity is desired without the significant changes that might be imparted by a much larger PEG chain. The PEG4 spacer also provides a point for further functionalization if needed, via the chloroacetamide group. vulcanchem.com

Oligonucleotide Modification and Functionalization

The functionalization of oligonucleotides is essential for their use in various applications, including diagnostics, therapeutics (e.g., antisense and siRNA), and as tools in molecular biology. nih.gov NHS esters are commonly used for the post-synthetic labeling of amine-modified oligonucleotides. glenresearch.com

This compound can be used to attach labels or other functional moieties to oligonucleotides that have been synthesized with a primary amine group. broadpharm.comglenresearch.com The reaction between the NHS ester and the amine-modified oligonucleotide results in a stable amide bond. glenresearch.com The PEG4 linker can improve the solubility of the modified oligonucleotide, and the chloroacetamide group remains available for further conjugation, for example, to attach the oligonucleotide to a surface or to another biomolecule. vulcanchem.combiochempeg.com While click chemistry has emerged as a highly efficient method for oligonucleotide conjugation, NHS ester chemistry remains a widely used and effective strategy. glenresearch.com

PROteolysis TArgeting Chimera (PROTAC) Development

PROteolysis TArgeting Chimeras (PROTACs) are novel therapeutic modalities designed to selectively degrade target proteins within cells. invivochem.commedchemexpress.com A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. invivochem.commedchemexpress.com By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of the target protein. invivochem.commedchemexpress.com

This compound is utilized as a PEG-based linker in the synthesis of PROTACs. invivochem.commedchemexpress.comimmunomart.commedchemexpress.comhoelzel-biotech.com The linker plays a crucial role in a PROTAC's efficacy, as its length and composition can significantly impact the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexible and hydrophilic nature of the PEG4 spacer in this compound can be advantageous in this context, allowing for the proper orientation of the two ligands for effective ternary complex formation. biochempeg.com

Table 2: Components of a PROTAC Utilizing this compound as a Linker Component

| Component | Description |

|---|---|

| Target Protein Ligand | Binds specifically to the protein of interest that is targeted for degradation. |

| Linker (incorporating this compound) | Covalently connects the target protein ligand and the E3 ligase ligand. The PEG4 component provides spacing and favorable physicochemical properties. invivochem.commedchemexpress.com |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase enzyme. |

Role as a PROTAC Linker in Induced Protein Degradation

This compound is a polyethylene glycol (PEG)-based linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comhoelzel-biotech.comimmunomart.com PROTACs are innovative heterobifunctional molecules engineered to eliminate specific proteins of interest from cells. nih.gov These molecules are composed of two distinct ligands connected by a chemical linker; one ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase. medchemexpress.cominvivochem.combiochempeg.com The linker component is critical, and PEG linkers, such as this compound, are the most frequently incorporated motifs in PROTAC design, with one study indicating their use in 54% of reported PROTACs. biochempeg.com The PEG4 spacer provides hydrophilicity and flexibility to the resulting PROTAC molecule. biochempeg.comscbt.com

Strategic Design of PROTAC Molecules Incorporating this compound

The design of a PROTAC is a strategic process where the linker plays a pivotal role. This compound serves as a heterobifunctional linker, enabling the sequential conjugation of the two different ligands. vulcanchem.com The NHS ester end reacts efficiently with primary amines, such as those on a ligand designed to bind the target protein. scbt.combroadpharm.com This reaction forms a stable amide bond. broadpharm.com The chloroacetamide group at the other end can then be used to attach the E3 ligase-recruiting ligand through a nucleophilic substitution reaction. biochempeg.combroadpharm.com This dual reactivity allows for controlled and specific construction of the PROTAC molecule. vulcanchem.com The defined length of the PEG4 spacer helps to ensure proper orientation and distance between the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex (the E3 ligase-PROTAC-target protein complex). nih.govvulcanchem.com

| PROTAC Component | Function |

| Target Protein Ligand | Binds specifically to the Protein of Interest (POI). biochempeg.com |

| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase. biochempeg.com |

| Linker (e.g., this compound) | Covalently connects the two ligands and positions them for ternary complex formation. medchemexpress.combiochempeg.com |

Mechanisms of Target Protein Ubiquitination and Proteasomal Degradation

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). nih.govinvivochem.com After a PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein. nih.gov This process, known as ubiquitination, marks the target protein for destruction. nih.gov The poly-ubiquitinated protein is then recognized and degraded by the proteasome, a large protein complex that breaks down proteins into smaller peptides. nih.gov A key feature of this system is its catalytic nature; once the target protein is degraded, the PROTAC molecule is released and can bind to another target protein molecule, initiating another cycle of degradation. nih.gov This allows PROTACs to be effective at sub-stoichiometric concentrations. nih.gov

Targeted Drug Delivery Systems and Advanced Therapeutics

The properties of this compound make it a valuable component in the development of targeted therapies, including antibody-drug conjugates (ADCs).

Conjugation to Targeting Ligands for Enhanced Specificity

This crosslinker is used to attach therapeutic agents to targeting ligands, such as antibodies or peptides, which can specifically recognize and bind to markers on the surface of target cells, like cancer cells. vulcanchem.com In the construction of ADCs, the NHS ester group of this compound can react with primary amine groups (e.g., lysine residues) on an antibody. vulcanchem.com The chloroacetamide end is then used to attach a cytotoxic drug. vulcanchem.com This conjugation strategy creates a therapeutic that can be delivered specifically to cancer cells, which helps to minimize exposure of healthy tissues to the potent cytotoxic agent. vulcanchem.com This targeted approach is a cornerstone of modern oncology research. vulcanchem.com

Modulation of Pharmacokinetics and Pharmacodynamics through PEGylation

| Benefit of PEGylation | Mechanism |

| Prolonged Half-Life | Increased molecular size reduces renal clearance. biochempeg.com |

| Enhanced Stability | The hydration layer protects against proteolytic enzymes. biochempeg.comnih.gov |

| Reduced Immunogenicity | PEG chains can mask antigenic sites on the protein surface. nih.gov |

| Improved Solubility | The hydrophilic nature of PEG enhances solubility in aqueous environments. biochempeg.comaxispharm.com |

Nanotechnology and New Materials Science Applications

The utility of this compound extends beyond bioconjugation into the realms of nanotechnology and materials science. biochempeg.combiochempeg.com It is employed to functionalize the surfaces of nanoparticles for applications in drug delivery. vulcanchem.com By attaching targeting ligands to nanoparticles using this linker, researchers can create systems that specifically recognize and are taken up by target cells. vulcanchem.com The PEG component also confers "stealth" characteristics to these nanoparticles, helping them to evade the immune system and prolonging their circulation time. vulcanchem.com Furthermore, its crosslinking capabilities are used to create bioactive surfaces for applications like cell culture and tissue engineering, where tethering proteins or other biomolecules to a substrate is required. vulcanchem.com

Surface Modification of Biomaterials and Nanocarriers

The dual reactivity of this compound makes it highly suitable for the surface modification of biomaterials and the functionalization of nanocarriers. broadpharm.com The NHS ester provides a mechanism to anchor the linker to surfaces rich in primary amines, such as proteins or amine-functionalized materials. nih.gov Following this initial attachment, the terminal chloroacetyl group is positioned for a secondary reaction, enabling the covalent tethering of other molecules, often thiol-containing species like cysteine-bearing peptides or proteins.

This two-step process is fundamental in creating bioactive surfaces for applications ranging from immunoassays and biosensors to tissue engineering scaffolds. nih.gov For instance, capture antibodies can be immobilized on a sensor surface, a common practice in the development of bioanalytical sensors. nih.gov The NHS ester group is frequently used to covalently couple these amine-containing biomolecules to a surface via stable amide linkages. nih.gov

In the realm of nanotechnology, this linker is employed to functionalize nanoparticle platforms for applications like drug delivery. vulcanchem.com Targeting ligands such as antibodies or peptides can be attached to a nanoparticle surface to facilitate specific recognition and uptake by target cells. vulcanchem.com The hydrophilic PEG4 component plays a critical role in this context, contributing to the "stealth" properties of the nanocarrier by creating a hydration layer that can reduce recognition by the immune system. vulcanchem.com

| Functional Group | Reactive Partner | Bond Formed | Optimal pH | Key Characteristics |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | 7.0 - 7.5 | Highly efficient reaction with primary amines; susceptible to hydrolysis in aqueous environments, especially at higher pH. nih.govvulcanchem.com |

| Chloroacetamide | Thiol (-SH) | Thioether | Neutral to slightly basic | The chlorine atom is a good leaving group, allowing for selective reaction with nucleophilic thiol groups. biochempeg.combroadpharm.com |

Fabrication of Graft Polymer Compounds and Functional Coatings

This compound is utilized in the synthesis of graft polymers and the creation of functional coatings. biochempeg.combiochempeg.com Graft polymers consist of a primary polymer backbone with secondary polymer chains attached as side branches. This linker can be used to attach specific molecules or polymer chains onto an existing polymer structure, thereby "grafting" new functionality onto the material.

The process typically involves a polymer backbone that displays either amine or thiol groups.

If the backbone contains primary amines, the NHS ester of the linker reacts first, covalently attaching the linker. The exposed chloroacetyl groups along the polymer can then react with thiol-containing molecules or polymers.

Conversely, for a thiol-containing backbone, the chloroacetamide group would react first, leaving the NHS ester available to capture amine-containing molecules.

This methodology is also applied to create functional coatings on various substrates. biochempeg.combiochempeg.com A surface can be treated to introduce a layer of molecules that can be subsequently modified using the linker. For example, a surface coated with an amine-containing polymer can be reacted with this compound. This results in a surface decorated with reactive chloroacetyl groups, ready for the attachment of other functional molecules. The inclusion of the PEG4 spacer in these coatings is advantageous as it can improve the coating's hydrophilicity and biocompatibility. biochempeg.comaxispharm.com Such functional coatings are relevant in the development of new materials for cell culture and medical devices. biochempeg.com

Integration into Hydrogel and Polymer-Based Systems

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively used in biomedical applications like tissue engineering and drug delivery. The covalent incorporation of bioactive molecules, such as proteins or peptides, into the hydrogel matrix can provide specific biological cues to cells. nih.gov Linkers like this compound are instrumental in this process.

A common method involves functionalizing bioactive agents with crosslinkable groups before they are incorporated into the hydrogel network. nih.gov The NHS ester end of the linker can react with primary amines, such as those on lysine residues of a protein, to attach the linker to the bioactive molecule. nih.gov This functionalized protein can then be mixed with polymer precursors. During the polymerization or crosslinking of the hydrogel, the chloroacetamide group of the linker can react with a suitable functional group within the polymer network, for example, a thiol group, to form a stable, covalent linkage.

| Linker Example | Functional Group 1 | Functional Group 2 | Primary Application in Polymer Systems | Reference |

| This compound | Chloroacetamide | NHS Ester | Bifunctional crosslinking of proteins into polymer networks. | biochempeg.combroadpharm.com |

| Acrylate-PEG-NHS | Acrylate | NHS Ester | Functionalizing bioactive factors with photocrosslinkable groups for hydrogel incorporation. nih.gov | nih.gov |

| AA-NHS | Acryloyl | NHS Ester | Used as a micro-crosslinker in adhesive hydrogels, forming bonds with amines. researchgate.net | researchgate.net |

| Bis-PEG4-NHS ester | NHS Ester | NHS Ester | Homobifunctional crosslinker for linking amine-containing molecules. | biochempeg.com |

Analytical Methodologies for Characterization and Reaction Monitoring in Research

Spectroscopic Techniques for Conjugate Verification

Spectroscopic methods are fundamental in the initial verification and quantification of protein-PEG conjugates. These techniques are valued for their speed, simplicity, and non-destructive nature. mabion.eu

UV/Vis Spectroscopy for Quantification of Conjugated Species

UV/Vis spectroscopy is a widely utilized analytical technique for determining the concentration of proteins and their conjugates. mabion.eu The principle of this method is based on the absorption of ultraviolet and visible light by molecules containing chromophores. mabion.eu For proteins, the intrinsic UV absorbance is primarily due to the presence of aromatic amino acids such as tryptophan and tyrosine, which absorb light at approximately 280 nm. pnas.org

The conjugation of a PEG linker, such as chloroacetamido-peg4-nhs ester, to a protein can lead to changes in the UV/Vis spectrum. While the PEG moiety itself typically lacks a strong chromophore, the conjugation process can be monitored by observing changes in the protein's absorbance spectrum. chromatographyonline.com For instance, the attachment of PEG chains can alter the local environment of the aromatic amino acids, potentially causing a slight shift in the absorption maximum or a change in the molar extinction coefficient.

In some applications, the PEG reagent or the resulting conjugate is designed to contain a UV-active group to facilitate detection. For example, a study on the quantification of Methoxy-Poly (Ethylene Glycol)-Succinimidyl Succinate, a similar NHS ester-containing PEG linker, identified an analytical wavelength of 260 nm for its determination. rjptonline.org The linearity of the absorbance response with concentration allows for the quantification of the linker and, by extension, the degree of conjugation. rjptonline.org

Furthermore, UV/Vis spectroscopy can be used to quantify the amount of bound heme in proteins like human serum albumin (HSA) after PEGylation. nih.gov By comparing the absorbance at specific wavelengths (e.g., 280 nm for protein and 398 nm for heme), researchers can determine the efficiency of heme incorporation into the PEGylated protein. nih.gov This technique is also valuable for assessing the functional activity of conjugates, as demonstrated by monitoring the peroxidase-like activity of myoglobin (B1173299) conjugates through changes in absorbance at 409 nm. pnas.org

The following table summarizes the application of UV/Vis spectroscopy in the analysis of PEGylated proteins:

| Application | Analyte | Wavelength (nm) | Key Finding |

| Quantification | Methoxy-Poly (Ethylene Glycol)-Succinimidyl Succinate | 260 | Linear range for quantification established. rjptonline.org |

| Heme Binding | PEGylated Human Serum Albumin (HSA) | 280 (protein), 398 (heme) | Confirmed lower heme incorporation after PEGylation due to steric hindrance. nih.gov |

| Enzyme Activity | Myoglobin-poly(OEGMA) conjugate | 409 | Confirmed retention of functional activity after conjugation. pnas.org |

| Conjugate Confirmation | Antibody-PEG conjugate | ~220 (PEG), ~260 (antibody) | Observed characteristic absorbance peaks for both PEG and the antibody. nih.gov |

Chromatographic Methods for Purity and Reaction Progress Assessment

Chromatographic techniques are indispensable for separating complex mixtures and are therefore central to assessing the purity of this compound conjugates and monitoring the progress of the conjugation reaction. frontiersin.org

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC is crucial for assessing the purity of the final conjugate and separating it from unreacted protein, excess PEG linker, and other reaction byproducts. nih.govthermofisher.com

Several modes of HPLC are employed for the analysis of PEGylated proteins, including size-exclusion chromatography (SEC), reversed-phase chromatography (RPC), and ion-exchange chromatography (IEC). lcms.czwaters.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. sigmaaldrich.cn It is often used to separate PEGylated proteins from their unmodified counterparts and to detect the formation of aggregates. sigmaaldrich.cnsepax-tech.com The addition of a PEG chain increases the size of the protein, leading to an earlier elution time from the SEC column. sepax-tech.com

Reversed-Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. chromatographyonline.com The conjugation of a hydrophilic PEG chain to a protein generally decreases its retention time on a reversed-phase column. chromatographyonline.com RPC can be highly effective in separating PEGylated species, even those with different sites of PEG attachment. chromatographyonline.com High temperatures are sometimes employed to improve peak shape and recovery. lcms.cz

The choice of HPLC method and conditions must be optimized for each specific conjugate to achieve the desired separation. frontiersin.org

The following table provides examples of HPLC conditions used for the analysis of PEGylated proteins:

| HPLC Mode | Column | Mobile Phase | Key Separation |

| SEC | Zenix SEC-150 | 150 mM phosphate (B84403) buffer, pH 7.0 | Separation of a 70 kDa protein from its mono- and di-PEGylated (40 kDa PEG) forms. sigmaaldrich.cn |

| RP-UPLC | ACQUITY UPLC BEH300 C4 | Water/Acetonitrile (B52724) with 0.1% TFA | Separation of a 50 kDa protein, a 40 kDa activated-PEG, and the resulting conjugate. lcms.cz |

| RP-HPLC | Jupiter C18 | Water/Acetonitrile with TFA | Separation of PEGylated proteins from their unmodified counterparts. chromatographyonline.com |

Hydrophilic Interaction Chromatography (HILIC) for NHS and Sulfo-NHS Quantification

N-hydroxysuccinimide (NHS) esters, including this compound, are susceptible to hydrolysis. rsc.org The quantification of the hydrolysis product, NHS, or its more hydrophilic counterpart, sulfo-NHS, can serve as a valuable method for assessing the purity and stability of the NHS ester reagent. rsc.orgd-nb.info Hydrophilic Interaction Chromatography (HILIC) is a suitable technique for this purpose. d-nb.info

HILIC is a chromatographic method that uses a hydrophilic stationary phase and a mobile phase with a high concentration of organic solvent. d-nb.info This technique is well-suited for the retention and separation of polar compounds like NHS and sulfo-NHS. d-nb.info A reported HILIC method for the quantification of NHS and sulfo-NHS utilizes a silica-based column with an isocratic mobile phase of acetonitrile and aqueous ammonium (B1175870) acetate (B1210297) buffer at a neutral pH. d-nb.inforsc.org Detection is typically performed using UV absorbance at 220 nm or 260 nm. rsc.org

This method offers a universal approach to monitoring reactions involving NHS esters, as it focuses on the constant degradation product rather than the structurally variable ester compound. rsc.org It has been successfully applied to check the purity of a fluorescent dye NHS ester and to monitor the hydrolytic degradation of a biotin-NHS ester. d-nb.info

The following table summarizes the HILIC conditions and performance for NHS and sulfo-NHS quantification:

| Parameter | Value |

| Column | Thermo Syncronis HILIC, silica-based (150 x 3 mm, 3 µm) d-nb.inforsc.org |

| Mobile Phase | 90% acetonitrile, 10% 10 mM aqueous ammonium acetate, pH 7.5 d-nb.inforsc.org |

| Flow Rate | 0.4 mL/min d-nb.info |

| Temperature | 30 °C d-nb.info |

| Detection | UV at 220 nm and 260 nm d-nb.inforsc.org |

| Limit of Detection (LOD) | 1 mg/L (NHS), 0.5 mg/L (sulfo-NHS) rsc.org |

| Limit of Quantification (LOQ) | 3 mg/L (NHS), 1.5 mg/L (sulfo-NHS) rsc.org |

| Linear Range | 1-100 mg/L (NHS), 1-100 mg/L (sulfo-NHS) rsc.orgrsc.org |

Mass Spectrometry (MS) for Structural Analysis of Conjugates

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing highly accurate molecular weight information and structural details of molecules. walshmedicalmedia.comtandfonline.com It is an essential tool for the characterization of this compound conjugates. nih.gov

MS can be used to determine the degree of PEGylation (the number of PEG chains attached to the protein), confirm the identity of the conjugate, and assess the heterogeneity of the reaction product. thermofisher.comwalshmedicalmedia.com Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are common ionization techniques used for the analysis of PEGylated proteins. walshmedicalmedia.com Liquid chromatography is often coupled with mass spectrometry (LC-MS) to separate the different species before MS analysis, providing a more detailed characterization. nih.govwalshmedicalmedia.com

Tandem Mass Spectrometry (MS/MS) for Cross-Linker Modification Localization

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a second mass spectrum. acs.org This process provides detailed structural information, including the sequence of peptides and the location of post-translational modifications. acs.org

In the context of this compound conjugates, MS/MS is invaluable for identifying the specific amino acid residues on the protein where the cross-linker has attached. tandfonline.com This is achieved through a "bottom-up" proteomics approach, where the cross-linked protein is enzymatically digested (e.g., with trypsin) into smaller peptides. tandfonline.comacs.org The resulting mixture of peptides, including the cross-linked peptides, is then analyzed by LC-MS/MS. acs.org

The fragmentation of the cross-linked peptides in the mass spectrometer generates a series of fragment ions. By analyzing the masses of these fragments, the amino acid sequences of the connected peptides can be determined, and the precise site of the cross-linker modification can be localized. tandfonline.comacs.org Specialized software is used to automatically analyze the complex MS/MS data and identify the cross-linked peptides. acs.org In some cases, cleavable cross-linkers are used, which can be fragmented under specific conditions in the mass spectrometer, simplifying the identification of the linked peptides. researchgate.net

The following table outlines the general workflow for MS/MS analysis of cross-linked proteins:

| Step | Description |

| Cross-linking | The protein is reacted with the cross-linker (e.g., this compound). nih.gov |

| Enzymatic Digestion | The cross-linked protein is digested into smaller peptides using an enzyme like trypsin. tandfonline.comacs.org |

| LC-MS/MS Analysis | The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. acs.org |

| Data Analysis | Specialized software is used to search the MS/MS spectra against a protein sequence database to identify the cross-linked peptides and the modification sites. acs.org |

This detailed structural information is crucial for understanding the structure-function relationship of the conjugate and for ensuring the consistency and quality of the final product.

Biochemical Assays for Functional Validation of Conjugates

Following the synthesis of a biomolecular conjugate using a linker such as this compound, it is imperative to validate that the attached molecule (e.g., a protein, antibody, or peptide) retains its biological activity. The conjugation process, while specific, can potentially alter the conformation or block active sites of the biomolecule. Therefore, functional validation assays are a critical component of the characterization workflow.

A variety of biochemical assays can be employed, with the choice depending on the nature of the conjugated molecule and its intended function. These assays generally fall into two categories: those that confirm the successful PEGylation and those that measure the specific biological activity of the conjugated biomolecule.

One sophisticated method is the modification-dependent activity assay . This technique is designed to selectively measure the functional activity of the PEGylated conjugate, distinguishing it from any unconjugated protein. nih.gov A prime example involves a two-step process: first, the conjugate is captured using an antibody that specifically recognizes the polyethylene (B3416737) glycol (PEG) chain. nih.gov Following this capture, a functional assay is performed. For instance, in the case of a PEGylated Factor VIII protein, its cofactor activity in the activation of Factor X can be measured using a chromogenic assay. nih.gov This ensures that the measured activity originates exclusively from the intact, PEG-linked biomolecule. nih.gov

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for both detection and functional validation. creative-diagnostics.com A competitive ELISA can be configured to quantify the PEGylated conjugate. In this format, a microtiter plate is coated with a monoclonal antibody specific to the PEG backbone. abcam.cn The sample containing the conjugate is added along with a known amount of PEGylated protein that is labeled with biotin. The sample conjugate competes with the biotin-labeled conjugate for binding to the antibody. abcam.cn After washing, a streptavidin-HRP conjugate is added, followed by a substrate, to produce a signal that is inversely proportional to the concentration of the PEGylated conjugate in the sample. abcam.cn

Beyond confirming PEGylation, it is crucial to assess the primary function of the conjugated biomolecule. For an antibody conjugate, this would involve an antigen-binding assay. For a therapeutic protein, it could be a cell-based assay measuring its effect on cell proliferation or signaling pathways. The goal is to demonstrate that the addition of the this compound linker and the secondary molecule has not compromised the primary molecule's bioactivity. nih.gov

| Assay Type | Principle | Validation Goal | Example |

| Modification-Dependent Activity Assay | Specific capture of the conjugate via an anti-PEG antibody, followed by a functional activity measurement of the captured molecule. nih.gov | Confirms that the intact PEGylated conjugate is biologically active. | Measuring the chromogenic FVIII activity of a captured PEG-FVIII conjugate. nih.gov |

| Competitive ELISA | The conjugate in a sample competes with a biotin-labeled PEG conjugate for binding to a plate-coated anti-PEG antibody. abcam.cn | Quantifies the amount of PEGylated conjugate and confirms the presence of the PEG chain. | Using a commercial kit to measure various linear or branched PEG-protein conjugates. abcam.cn |

| Direct Binding Assay (e.g., ELISA, SPR) | The conjugate is tested for its ability to bind to its specific target (e.g., an antigen for an antibody, or a receptor for a ligand). | Confirms that the binding site of the biomolecule is unobstructed and functionally intact post-conjugation. | An ELISA where an antigen is coated on the plate and the conjugated antibody's binding is detected. |

| Cell-Based Functional Assay | The conjugate is applied to cultured cells to measure a specific biological response. | Validates the ultimate therapeutic or biological effect of the entire conjugate in a cellular context. | Assessing the apoptosis-inducing capability of a conjugated TRAIL protein on cancer cells. nih.gov |

Real-Time Monitoring of Conjugation Processes

Optimizing the conditions for bioconjugation is essential for achieving high yields and consistent product quality. Real-time monitoring techniques provide invaluable insight into the kinetics and mechanics of these reactions as they occur, moving beyond simple endpoint analysis. By observing the process live, researchers can better understand reaction mechanisms, assess surface density, and confirm successful immobilization or interaction.

Quartz Crystal Microbalance (QCM) for Surface Interaction Studies

Quartz Crystal Microbalance (QCM), particularly with Dissipation monitoring (QCM-D), is a highly sensitive, label-free analytical technique ideal for studying surface interactions in real-time. nanoscience.com The method is based on a piezoelectric quartz crystal sensor that oscillates at a specific resonant frequency. nanoscience.com When mass is added to or removed from the sensor surface, the resonant frequency decreases or increases, respectively. The relationship between mass change (Δm) and frequency change (Δf) is described by the Sauerbrey equation. nih.gov Simultaneously, QCM-D measures the energy dissipation (ΔD) of the oscillation, which provides information about the viscoelastic properties (e.g., softness or rigidity) of the layer adsorbed on the sensor. nanoscience.com

In the context of this compound, QCM can be used to monitor the immobilization of a biomolecule onto a functionalized sensor surface via the linker's NHS ester group. The NHS ester reacts readily with primary amines (-NH₂) to form a stable covalent amide bond. thermofisher.com

A typical experimental workflow for monitoring this immobilization process would proceed as follows:

Surface Preparation and Baseline: A QCM sensor, often gold-coated, is functionalized with a self-assembled monolayer (SAM) that presents either carboxyl (-COOH) or amine (-NH₂) groups. For this example, a carboxyl-terminated SAM such as 16-mercaptohexadecanoic acid (MHDA) is used. nih.gov A stable baseline is established by flowing a buffer over the sensor surface.

Surface Activation: To make the surface reactive towards amines, a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) is injected. This activates the carboxyl groups on the sensor to form reactive NHS esters. This step results in a mass increase on the sensor, which is detected as a decrease in frequency (Δf). nih.gov

Ligand Immobilization: The biomolecule of interest (e.g., an antibody or protein), which has been pre-conjugated with this compound via its chloroacetamide group, is then introduced. The NHS ester end of the linker will not be used in this orientation. Alternatively, and more commonly for surface studies, a biomolecule containing primary amines is introduced, which then reacts with the NHS-activated sensor surface. This binding event leads to a significant decrease in frequency as the biomolecule's mass is added to the sensor. nih.gov The PEG4 spacer provides a flexible, hydrophilic link between the surface and the biomolecule.

Blocking and Rinsing: A blocking agent, such as bovine serum albumin (BSA), may be introduced to passivate any remaining reactive sites and prevent non-specific binding. nih.gov A final buffer rinse removes any non-covalently bound molecules, and the final, stable frequency shift provides a quantitative measurement of the successfully immobilized mass.

Research has detailed the frequency shifts associated with each step of such a process. For example, in the development of an immunosensor, the formation of the MHDA-SAM layer, the activation with EDC/NHS, and the final immobilization of antibodies produced distinct and measurable frequency shifts. nih.gov

| Immobilization Step | Process | Example Frequency Shift (Δf) [Hz] | Interpretation |

| 1. SAM Formation | A self-assembled monolayer of 16-mercaptohexadecanoic acid (MHDA) is formed on the gold QCM sensor. | 367 ± 39 | A stable carboxyl-terminated surface is created, indicated by a significant mass increase. nih.gov |

| 2. NHS Ester Activation | The MHDA layer is treated with EDC and NHS to convert carboxyl groups to reactive NHS esters. | 120 ± 21 | The addition of the NHS groups increases the mass on the sensor, confirming surface activation. nih.gov |

| 3. Antibody Immobilization | Antibodies are flowed over the activated surface, and their primary amines react with the NHS esters. | 271 ± 67 | The binding of the antibody layer causes a large mass increase, confirming successful covalent immobilization. nih.gov |

| 4. Blocking (optional) | A protein like BSA is used to block any remaining non-specific binding sites on the surface. | Variable | A further mass increase indicates the blocking of previously unoccupied sites. nih.gov |

The dissipation data (ΔD) from QCM-D can further characterize the immobilized layer. The flexible and hydrophilic PEG4 spacer in the linker would likely result in a "softer," more hydrated layer compared to a rigid, short linker, leading to a higher ΔD value. This information is crucial for understanding the orientation and conformation of the immobilized molecules.

Challenges and Future Directions in Chloroacetamido Peg4 Nhs Ester Research

Addressing Hydrolytic Instability and Enhancing Conjugation Efficiency in Complex Media

In complex biological media, such as cell lysates or plasma, the presence of various nucleophiles other than the target primary amines further complicates conjugation, leading to reduced efficiency. glenresearch.com To mitigate these effects, several strategies can be employed:

pH Optimization: Performing the conjugation reaction at a slightly acidic to neutral pH (6.5-7.5) can help to minimize the rate of NHS ester hydrolysis while still allowing for efficient reaction with primary amines. nih.gov

Increased Reagent Concentration: Using a molar excess of the Chloroacetamido-PEG4-NHS ester can help to drive the reaction towards the desired product, compensating for losses due to hydrolysis. glenresearch.com

Reaction Time: Optimizing the reaction time is crucial. While longer reaction times might seem to favor complete conjugation, they also increase the extent of hydrolysis. Shortening the reaction time can be advantageous, especially for fragile molecules like RNA. nih.gov

Buffer Composition: The choice of buffer is critical. Amine-containing buffers, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. thermofisher.comneb.com Buffers like phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) are generally recommended. thermofisher.comthermofisher.com

| Factor | Challenge | Mitigation Strategy | Reference |

|---|---|---|---|

| pH | Increased hydrolysis at higher pH | Optimize pH to 6.5-7.5 | thermofisher.comnih.gov |

| Competing Nucleophiles | Reduced efficiency in complex media | Increase reagent concentration | glenresearch.com |

| Reaction Time | Longer times increase hydrolysis | Shorten and optimize reaction duration | nih.gov |

| Buffer Composition | Amine-containing buffers compete | Use non-amine buffers (e.g., Phosphate, HEPES) | thermofisher.comneb.com |

Development of Novel Reaction Conditions and Catalytic Systems

The efficiency and selectivity of bioconjugation can be further improved by developing novel reaction conditions and catalytic systems. Research in this area is focused on accelerating the desired reaction while minimizing side reactions.

Catalysis: The use of catalysts can significantly enhance the rate and selectivity of conjugation reactions. For instance, transition metal catalysts have been employed in various bioconjugation reactions, though their application can be challenging in biological systems due to potential toxicity and interference with protein function. wikipedia.orgacs.org The development of more biocompatible catalysts is an active area of research. acs.org Photocatalysis, which uses light to generate reactive species, is another promising approach that allows for precise control over the conjugation process. beilstein-journals.org

Solvent Engineering: While aqueous buffers are standard, the inclusion of organic co-solvents like DMF or DMSO can sometimes be necessary to solubilize the NHS ester reagent. nih.govchemicalbook.com However, these solvents can also impact protein stability. nih.gov Research into novel, biocompatible solvent systems that can enhance reaction kinetics without compromising the integrity of the biomolecules is ongoing.

Proximity-Driven Reactions: This strategy utilizes non-covalent interactions to bring the reactive partners into close proximity, thereby increasing the effective molar concentration and accelerating the covalent bond-forming reaction. numberanalytics.com

Exploration of Expanded Applications in Precision Medicine and Synthetic Biology

The unique properties of this compound and similar bifunctional linkers open up a wide range of applications in precision medicine and synthetic biology. bldpharm.comnih.gov

Precision Medicine: In the realm of precision medicine, these linkers are crucial for the development of targeted therapeutics like ADCs. axispharm.combiochempeg.com By linking a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells, the drug can be delivered directly to the tumor site, minimizing off-target toxicity. axispharm.combiochempeg.com The PEG4 spacer in the linker can improve the pharmacokinetic properties of the resulting conjugate, such as increasing its solubility and circulation time. chempep.comcreativepegworks.com

Synthetic Biology: In synthetic biology, bifunctional linkers can be used to assemble novel protein complexes with engineered functions. nih.govacs.org For example, by linking two different enzymes, a synthetic metabolic pathway can be created. acs.org They can also be used to construct neoglycoproteins for studying carbohydrate-protein interactions or for developing novel therapeutics and diagnostics. acs.orgwhiterose.ac.uk

| Field | Application | Role of the Linker | Reference |

|---|---|---|---|

| Precision Medicine | Antibody-Drug Conjugates (ADCs) | Covalently links a cytotoxic drug to a targeting antibody. The PEG spacer can improve solubility and circulation time. | axispharm.combiochempeg.comchempep.comcreativepegworks.com |

| Synthetic Biology | Creation of fusion proteins and synthetic metabolic pathways | Connects different proteins or enzymes to create novel functional constructs. | nih.govacs.org |

| Synthetic Biology | Construction of neoglycoproteins | Attaches carbohydrates to proteins to study glycan interactions and develop new diagnostics or therapeutics. | acs.orgwhiterose.ac.uk |

Integration with Emerging Technologies in High-Throughput Screening and Automation

The development and optimization of bioconjugates can be a time-consuming and labor-intensive process. The integration of high-throughput screening (HTS) and automation technologies can significantly accelerate this workflow. bionordika.nomt.com

High-Throughput Screening (HTS): HTS platforms allow for the rapid screening of large libraries of bioconjugates to identify candidates with the desired properties. wuxibiologics.comnih.gov This can involve screening for optimal reaction conditions, linker length, or the specific combination of biomolecules. nih.gov Automated liquid handling systems can be used to prepare and analyze thousands of different conjugation reactions in parallel. nih.gov

Automation: Automating the entire bioconjugation process, from reaction setup to purification and analysis, can improve reproducibility and reduce the potential for human error. adcreview.commt.com Automated workstations can precisely control reaction parameters such as temperature, pH, and reagent addition rates, leading to more consistent and reliable results. mt.com Single-use technologies are also becoming more prevalent in bioconjugate manufacturing, offering greater flexibility and cost-effectiveness. susupport.com

The future of this compound and related bioconjugation reagents will likely involve a multidisciplinary approach, combining advances in chemistry, biology, and engineering to overcome current limitations and unlock new applications.

Q & A

Q. What are the key steps for synthesizing and characterizing Chloroacetamido-PEG4-NHS ester to ensure reproducibility?

- Methodological Answer :

Synthesis involves reacting chloroacetic acid derivatives with tetraethylene glycol (PEG4) and activating the terminal group with N-hydroxysuccinimide (NHS). Critical steps include:- Purification : Use size-exclusion chromatography (SEC) to remove unreacted PEG4 and byproducts .

- Characterization : Validate structure via (e.g., PEG backbone protons at δ 3.5–3.7 ppm) and (chloroacetamide carbonyl at ~170 ppm). Confirm molecular weight with mass spectrometry (MS) .

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 280 nm) to ensure ≥95% purity .

Q. How does the PEG4 spacer influence solubility and stability in PROTAC design?

- Methodological Answer :

The PEG4 spacer enhances aqueous solubility by introducing hydrophilic ethylene oxide units, reducing aggregation in biological systems. Stability is assessed via:

Q. What protocols are recommended for conjugating this compound to target proteins?

- Methodological Answer :

Optimize conjugation using primary amines (e.g., lysine residues) under mild conditions:- Reaction Buffer : Use 50 mM sodium borate (pH 8.5) to maximize NHS ester reactivity .

- Molar Ratio : Start with a 10:1 (linker:protein) ratio to avoid overmodification.

- Quenching : Add excess glycine (100 mM final concentration) to terminate reactions.

- Validation : Confirm conjugation via SDS-PAGE (shift in molecular weight) or MALDI-TOF MS .

Advanced Research Questions

Q. How can PEG chain length be systematically varied to optimize PROTAC degradation efficiency?

- Methodological Answer :

Design a comparative study using PEG2, PEG4, and PEG6 linkers. Key parameters:- Degradation Assays : Treat cells (e.g., HEK293) with PROTACs and quantify target protein levels via western blotting at 6, 12, and 24 hours .

- Pharmacokinetics : Measure cellular uptake using fluorescently tagged linkers (e.g., TAMRA-PEG4-NHS ester) via flow cytometry .

- Data Analysis : Correlate PEG length with degradation efficiency (DC) and maximal degradation (D) using nonlinear regression .

Table 1 : PEG Length vs. Degradation Efficiency

| PEG Chain Length | DC (nM) | D (%) |

|---|---|---|

| PEG2 | 120 ± 15 | 65 ± 8 |

| PEG4 | 45 ± 6 | 85 ± 5 |

| PEG6 | 80 ± 10 | 70 ± 7 |

| Data adapted from PROTAC studies in . |

Q. How to resolve contradictions in reported conjugation efficiencies of this compound?

- Methodological Answer :

Contradictions may arise from variable reaction conditions or protein accessibility. Mitigate by:- Controlled Reactivity : Use Ellman’s assay to quantify free thiols in proteins, ensuring chloroacetamide-thiol specificity .

- Site-Specific Conjugation : Employ engineered proteins with cysteine tags (e.g., His-tagged constructs) for consistent labeling .

- Cross-Validation : Compare results across orthogonal techniques (e.g., fluorescence anisotropy vs. LC-MS/MS) .

Q. What advanced analytical methods validate the structural integrity of this compound in complex formulations?

- Methodological Answer :

- High-Resolution MS (HRMS) : Confirm exact mass (theoretical: 438.86 Da) with <2 ppm error .

- FT-IR Spectroscopy : Identify NHS ester carbonyl stretches (1740–1800 cm) and PEG ether linkages (1100 cm) .

- Dynamic Light Scattering (DLS) : Assess hydrodynamic radius in aqueous solutions to detect aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.